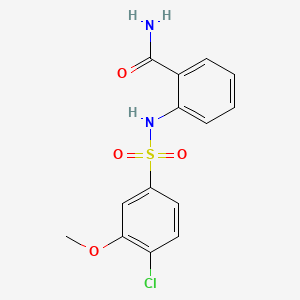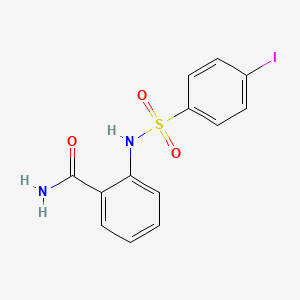
Ether, 1-hexadecenyl methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ether, 1-hexadecenyl methyl, also known as 1-Methoxy-1-hexadecene or 1-Hexadecene, 1-methoxy-, is an organic compound with the molecular formula C17H34O and a molecular weight of 254.45 g/mol . This compound is characterized by the presence of an ether functional group and a long alkyl chain, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including Ether, 1-hexadecenyl methyl, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of this compound, the reaction would involve the alkoxide ion of 1-hexadecenol and methyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes . For this compound, the Williamson ether synthesis remains the most practical method for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ether, 1-hexadecenyl methyl undergoes various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this reaction is less common for long-chain ethers.
Reduction: Reduction reactions are not typical for ethers due to their stability.
Substitution: Ethers can undergo cleavage reactions in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), leading to the formation of alcohols and alkyl halides
Common Reagents and Conditions
Oxidation: Requires strong oxidizing agents like hydrogen peroxide (H2O2).
Substitution: Strong acids like HI or HBr are used under acidic conditions to cleave the ether bond.
Major Products Formed
Oxidation: Formation of peroxides.
Substitution: Formation of alcohols and alkyl halides.
Applications De Recherche Scientifique
Ether, 1-hexadecenyl methyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ether, 1-hexadecenyl methyl primarily involves its role as a solvent and intermediate in chemical reactions. The ether functional group provides stability and resistance to nucleophilic attacks, making it an ideal solvent for various reactions. In biological systems, its long alkyl chain allows it to interact with lipid membranes, influencing membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hexadecyl ether: Similar in structure but with a fully saturated alkyl chain.
1-Hexadecene: An unsaturated hydrocarbon with a similar alkyl chain length but lacking the ether functional group.
Uniqueness
Ether, 1-hexadecenyl methyl is unique due to its combination of an ether functional group and a long unsaturated alkyl chain. This combination provides both stability and reactivity, making it a versatile compound in various applications .
Propriétés
IUPAC Name |
(E)-1-methoxyhexadec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h16-17H,3-15H2,1-2H3/b17-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPCXARWQARLQV-WUKNDPDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1173891.png)



